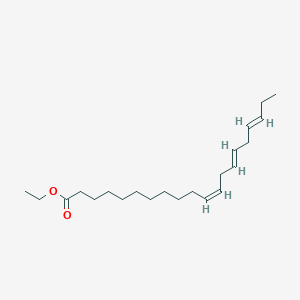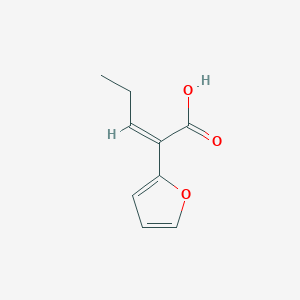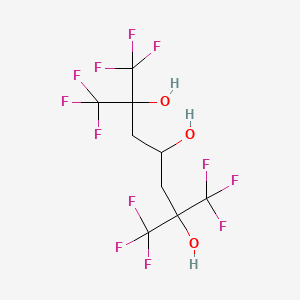
ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate is a chemical compound that belongs to the class of fatty acid esters. It is an ester derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oils. This compound is known for its potential health benefits, particularly in the context of cardiovascular health and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate typically involves the esterification of eicosapentaenoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also explored to achieve greener and more sustainable production methods.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: The corresponding alcohol, ethyl (11Z,14E,17E)-icosa-11,14,17-trienol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cellular signaling and membrane fluidity.
Medicine: Research focuses on its potential benefits in reducing inflammation, lowering triglyceride levels, and improving cardiovascular health.
Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting heart health.
Mecanismo De Acción
The mechanism of action of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators, such as eicosanoids, which play crucial roles in inflammation and immune responses. The compound’s ability to modulate gene expression and enzyme activity further contributes to its biological effects.
Comparación Con Compuestos Similares
Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate can be compared to other similar compounds, such as:
Ethyl (5Z,8Z,11Z,14E,17Z)-icosa-5,8,11,14,17-pentaenoate: Another ester of eicosapentaenoic acid, known for its anti-inflammatory and cardioprotective properties.
Ethyl (5Z,8E,11Z,14E,17Z)-icosa-5,8,11,14,17-pentaenoate: Similar in structure but with different double bond configurations, affecting its biological activity.
1,3-Dihydroxy-2-propanyl (5E,8E,11Z,14E,17E)-icosapentaenoate: A glycerol ester of eicosapentaenoic acid, used in various biochemical studies.
The uniqueness of this compound lies in its specific double bond configuration, which influences its physical and chemical properties, as well as its biological activity.
Propiedades
IUPAC Name |
ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12H,3-4,7,10,13-21H2,1-2H3/b6-5+,9-8+,12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAZPJOVHRUAN-OMKQVKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C\CCCCCCCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine;chloride](/img/structure/B8260781.png)










![(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260860.png)
